methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251597-30-4
VCID: VC6573741
InChI: InChI=1S/C21H15N5O5/c1-29-20(27)16-10-9-14(30-16)12-26-21(28)25-11-5-8-15(18(25)23-26)19-22-17(24-31-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3
SMILES: COC(=O)C1=CC=C(O1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5
Molecular Formula: C21H15N5O5
Molecular Weight: 417.381

methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate

CAS No.: 1251597-30-4

Cat. No.: VC6573741

Molecular Formula: C21H15N5O5

Molecular Weight: 417.381

* For research use only. Not for human or veterinary use.

methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate - 1251597-30-4

Specification

CAS No. 1251597-30-4
Molecular Formula C21H15N5O5
Molecular Weight 417.381
IUPAC Name methyl 5-[[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate
Standard InChI InChI=1S/C21H15N5O5/c1-29-20(27)16-10-9-14(30-16)12-26-21(28)25-11-5-8-15(18(25)23-26)19-22-17(24-31-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3
Standard InChI Key ICQXKNLBMXOPFJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(O1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a central triazolopyridine ring fused to a furan carboxylate group and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent. The triazolopyridine core (a bicyclic system combining triazole and pyridine rings) is substituted at position 2 with a methyl group linked to the furan-2-carboxylate moiety. At position 8 of the triazolopyridine, the oxadiazole ring is attached via a phenyl group, introducing aromatic and electron-deficient characteristics.

Functional Group Contributions

  • Furan Ring: The furan moiety contributes electron-rich aromaticity, potentially enhancing binding interactions in biological systems.

  • Oxadiazole: The 1,2,4-oxadiazole group is a bioisostere for carboxylic acids and esters, often improving metabolic stability in drug candidates.

  • Triazolopyridine: This nitrogen-rich heterocycle is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects.

Molecular Data

PropertyValue
CAS No.1251597-30-4
Molecular FormulaC21H15N5O5\text{C}_{21}\text{H}_{15}\text{N}_{5}\text{O}_{5}
Molecular Weight417.381 g/mol
IUPAC NameMethyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H- triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate

Synthesis and Reaction Pathways

Key Challenges

  • Regioselectivity: Ensuring proper orientation during cyclization steps to avoid isomeric byproducts.

  • Functional Group Compatibility: The oxadiazole’s sensitivity to strong acids/bases necessitates mild reaction conditions.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm substituent positions and ring fusions.

  • Mass Spectrometry: High-resolution MS validates the molecular formula and detects fragmentation patterns.

Stability and Reactivity Profile

Thermal and Chemical Stability

The compound is stable under standard laboratory storage conditions (room temperature, inert atmosphere) but may degrade under prolonged exposure to:

  • Acidic/Basic Conditions: Protonation of the oxadiazole’s nitrogen atoms or hydrolysis of the ester group.

  • Oxidizing Agents: Potential oxidation of the furan ring or triazole moiety.

Solvent Compatibility

  • Polar Aprotic Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility for reactions.

  • Non-Polar Solvents: Limited solubility in hexane or toluene restricts utility in certain synthetic steps.

Future Research Directions

Synthetic Optimization

  • Catalytic Methods: Employing palladium-catalyzed cross-couplings to streamline triazolopyridine functionalization.

  • Green Chemistry: Investigating solvent-free or aqueous-phase reactions to improve sustainability.

Biological Screening

  • In Vitro Assays: Prioritizing cytotoxicity, antimicrobial, and kinase inhibition screens.

  • Structure-Activity Relationship (SAR): Modifying the furan ester or oxadiazole phenyl group to enhance potency.

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